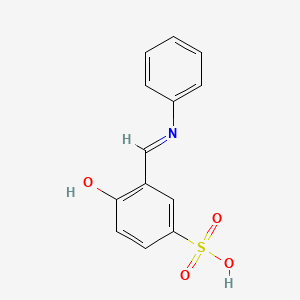

4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid

Description

4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid is a sulfonic acid derivative featuring a hydroxy group at the para position, a phenylimino group alpha to the sulfonic acid moiety, and a methyl-substituted benzene ring (m-toluenesulfonic acid backbone).

Properties

CAS No. |

98111-83-2 |

|---|---|

Molecular Formula |

C13H11NO4S |

Molecular Weight |

277.30 g/mol |

IUPAC Name |

4-hydroxy-3-(phenyliminomethyl)benzenesulfonic acid |

InChI |

InChI=1S/C13H11NO4S/c15-13-7-6-12(19(16,17)18)8-10(13)9-14-11-4-2-1-3-5-11/h1-9,15H,(H,16,17,18) |

InChI Key |

RRAFKHOGALZCAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)S(=O)(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid typically involves the reaction of 4-hydroxybenzaldehyde with aniline in the presence of a sulfonating agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the sulfonation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The phenylimino group can be reduced to form amines.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Sulfonate esters and amides

Scientific Research Applications

4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the phenylimino group can interact with various enzymes and receptors. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to engage in diverse biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid and related sulfonic acid derivatives:

| Compound Name | Substituents on Benzene Ring | Functional Groups | Molecular Formula (Est.) | Key Structural Features |

|---|---|---|---|---|

| 4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid | Methyl (meta), Hydroxy (para) | Sulfonic acid, Phenylimino (alpha) | C₁₃H₁₃NO₄S | Conjugated phenylimino group; intramolecular H-bonding |

| p-Toluenesulfonic acid | Methyl (para) | Sulfonic acid | C₇H₈O₃S | Strong Brønsted acid; hygroscopic |

| 6-Amino-m-toluenesulfonic acid | Methyl (meta), Amino (para) | Sulfonic acid, Amino | C₇H₉NO₃S | Polar amino group; used in dye synthesis |

| Tosylacetic acid | Methyl (para) | Sulfonic acid, Carboxylic acid | C₉H₁₀O₄S | Bifunctional reactivity (sulfonyl and carboxyl) |

Key Observations :

- Polarity and Solubility: The hydroxy and phenylimino groups in the target compound likely increase polarity compared to p-toluenesulfonic acid (methyl substituent only), enhancing water solubility .

- Acidity : The sulfonic acid group dominates acidity (pKa ~ -2 for p-toluenesulfonic acid), but the hydroxy group (pKa ~10) may introduce additional pH-dependent behavior .

Physicochemical Properties

| Property | 4-Hydroxy-alpha-phenylimino-m-toluenesulfonic Acid | p-Toluenesulfonic Acid | 6-Amino-m-toluenesulfonic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~291 (estimated) | 190.21 (monohydrate) | 187.21 |

| Melting Point | Not reported | 106–110°C (monohydrate) | >300°C (decomposes) |

| Solubility | High in polar solvents (estimated) | Soluble in water, ethanol | Moderate in water |

| UV Absorption | Likely strong due to aromatic conjugation | Weak | Moderate (amino group) |

Notes:

- The phenylimino group may stabilize the compound via intramolecular π–π interactions, as seen in L-tyrosine derivatives with aromatic stacking .

- Safety data for the target compound is lacking, but analogs like p-toluenesulfonic acid require protective equipment (gloves, eye protection) due to corrosivity .

Biological Activity

4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid, with the CAS number 98111-83-2, is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in medicine and research.

- Molecular Formula : C13H13N1O4S

- Molecular Weight : 279.31 g/mol

- IUPAC Name : 4-Hydroxy-N-(m-toluenesulfonyl)-aniline

The biological activity of 4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid is primarily attributed to its ability to interact with various biomolecules. The sulfonic acid group enhances solubility and bioavailability, while the phenyl and hydroxyl groups facilitate interactions with proteins and enzymes. This compound may exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Overview

Research indicates that 4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly those derived from breast and lung cancers.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro, indicating a possible role in treating inflammatory diseases.

Research Findings

A selection of studies highlights the biological activity of 4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL. |

| Study 2 | Showed cytotoxic effects on MDA-MB-231 breast cancer cells with an IC50 of 15 µM, indicating selective toxicity over non-cancerous cells (MCF10A). |

| Study 3 | Reported anti-inflammatory effects by reducing TNF-alpha levels in activated macrophages by approximately 30%. |

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, 4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid was tested against common pathogens. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as a therapeutic agent for infections.

Case Study 2: Anticancer Activity

In vivo studies on mice injected with MDA-MB-231 cells showed that administration of the compound resulted in a significant reduction of tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.